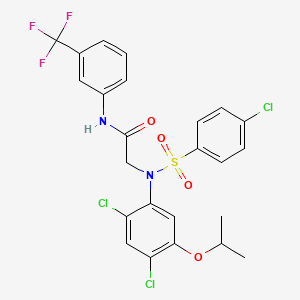
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide, is a complex molecule that may have potential therapeutic or chemical applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various properties and activities, such as antiviral, anticancer, and neuroprotective effects , as well as their molecular conformations and interactions .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions starting from various phenolic or aniline precursors. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . This suggests that the synthesis of the compound would likely involve similar reagents and conditions, with careful consideration of the protecting groups and reaction conditions to accommodate the chloro, sulfonyl, and isopropoxy functional groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and IR, and in some cases, confirmed by X-ray crystallography . The presence of various substituents can lead to different conformations, as seen in the study of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides, where gauche conformers were found to be more stable than cis ones . The molecular structure of the compound would likely exhibit similar complexity, with potential intramolecular hydrogen bonding and conformational isomerism.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . The presence of chloro and sulfonyl groups in the compound of interest suggests that it could undergo nucleophilic substitution reactions or potentially react with amines to form new heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. For instance, the polarity and solubility can be studied using dipole moment measurements and solvation models . The crystal packing and hydrogen bonding patterns can significantly affect the melting point and solubility . The compound , with its trifluoromethyl and chlorophenylsulfonyl groups, would likely exhibit high polarity and could form strong intermolecular interactions, influencing its physical state and solubility.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The crystal structure of similar compounds shows specific molecular conformations, like trans conformations of N—H and C=O bonds, influencing their physical and chemical properties. For instance, 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide exhibits planar SO2—NH—CO—C groups and specific dihedral angles with benzene rings, suggesting similar structural features could be present in the chemical of interest (Gowda et al., 2008).
Potential for Anticancer and Antibacterial Applications
- Derivatives of the compound, like those containing the 1,3,4-oxadiazole and acetamide groups, have been explored for their antibacterial and anti-enzymatic potential. This indicates possible research avenues in developing antimicrobial agents using similar molecular structures (Nafeesa et al., 2017).
- Other similar compounds have shown effectiveness in inhibiting the growth of various bacterial strains, suggesting the potential use of the chemical in antibacterial research (Iqbal et al., 2017).
Exploration in Organic Synthesis and Material Science
- Compounds with similar molecular structures have been synthesized for use as intermediates in the creation of pesticides, indicating potential applications in agricultural chemistry (Olszewska et al., 2008).
- The study of hydrogen bonds in substituted acetamides provides insights into the molecular interactions that could be relevant for the development of new materials or chemical processes (Romero & Margarita, 2008).
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N2O4S/c1-14(2)36-22-12-21(19(26)11-20(22)27)32(37(34,35)18-8-6-16(25)7-9-18)13-23(33)31-17-5-3-4-15(10-17)24(28,29)30/h3-12,14H,13H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMALGOCGQWCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(3-trifluoromethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)
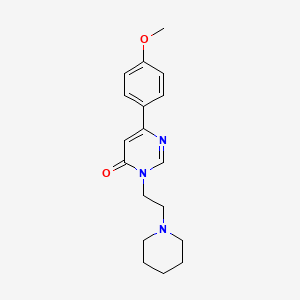
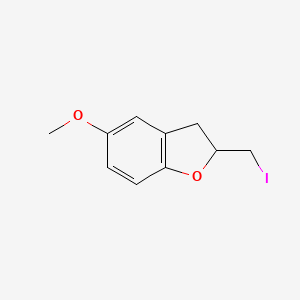
![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)
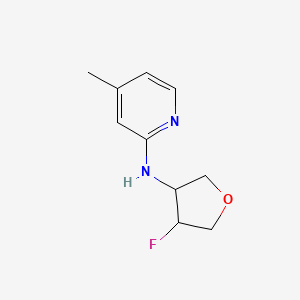

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
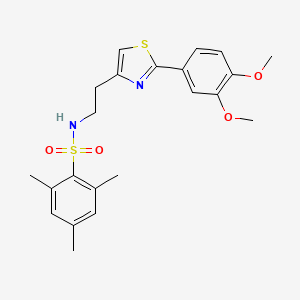
![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
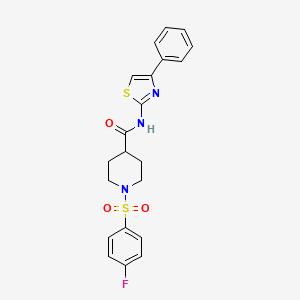
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)
